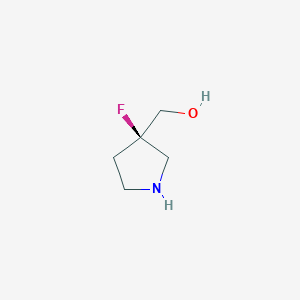

(R)-(3-Fluoropyrrolidin-3-YL)methanol

Description

Significance of Fluorinated Heterocycles in Contemporary Medicinal Chemistry Research

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom. ebi.ac.uk The presence of this small, highly electronegative element can profoundly influence a molecule's properties. The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov This increased stability can lead to a longer drug half-life and improved bioavailability.

Furthermore, fluorine can alter the acidity or basicity of nearby functional groups, which can in turn modulate a compound's binding affinity to its biological target. uni.lu The strategic placement of fluorine can also impact a molecule's conformation and lipophilicity, affecting its ability to cross cell membranes and interact with protein binding pockets. ebi.ac.uk When incorporated into a heterocyclic scaffold, these effects are combined with the structural and functional attributes of the ring system, creating a powerful synergy for the development of novel therapeutics. nih.govnih.gov

Role of Chiral Pyrrolidine (B122466) Scaffolds as Versatile Synthetic Building Blocks

The pyrrolidine ring is a five-membered, non-aromatic nitrogen heterocycle that is a common feature in a vast array of natural products and synthetic drugs. nih.govnih.gov Its prevalence is due in part to its ability to serve as a rigid scaffold that can be readily functionalized in a stereocontrolled manner. The defined three-dimensional arrangement of substituents on a chiral pyrrolidine ring is often crucial for selective interaction with biological targets such as enzymes and receptors. nih.gov

The non-planar, puckered nature of the pyrrolidine ring allows it to present substituents in distinct spatial orientations, enabling a more precise exploration of the pharmacophore space compared to flat, aromatic systems. nih.govnih.gov This structural feature is critical for achieving high target selectivity and potency. As a result, chiral pyrrolidine derivatives are widely employed as key intermediates in the synthesis of a diverse range of bioactive molecules, from antiviral and anticancer agents to central nervous system drugs. nih.gov They are also foundational components of many successful organocatalysts, further highlighting their versatility in modern organic synthesis.

Overview of Emerging Research Trajectories for (R)-(3-Fluoropyrrolidin-3-YL)methanol

The unique structural attributes of this compound position it as a valuable building block for several cutting-edge areas of drug discovery. Its incorporation into more complex molecules is a strategy being explored to develop novel therapeutics with improved properties.

One of the most promising applications of this compound is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery. The fluorinated pyrrolidine motif of this compound can be incorporated into kinase inhibitor scaffolds to enhance their binding affinity and selectivity, as well as to improve their pharmacokinetic properties. For instance, related fluorinated heterocyclic building blocks have been instrumental in the design of potent and selective inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases like rheumatoid arthritis. nih.govnih.gov

Another significant research trajectory for this compound is in the development of selective androgen receptor modulators (SARMs) . SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects. nih.govnih.gov This selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and other conditions. The chiral, fluorinated pyrrolidine core of this compound can be used to construct novel SARM candidates with improved tissue selectivity and metabolic stability. ebi.ac.uknih.gov

Furthermore, the properties of this compound make it an attractive building block for the synthesis of agents targeting the central nervous system (CNS) . The ability of fluorine to modulate lipophilicity can be leveraged to optimize a drug's ability to cross the blood-brain barrier, a critical challenge in the development of CNS-active compounds. nih.gov The chiral pyrrolidine scaffold can provide the necessary three-dimensional structure for potent and selective interactions with CNS targets.

Compound Properties and Information

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀FNO |

| Molecular Weight | 119.14 g/mol |

| CAS Number | 1259953-61-7 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

[(3R)-3-fluoropyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2/t5-/m1/s1 |

InChI Key |

RWOGZQDBFUFMSJ-RXMQYKEDSA-N |

Isomeric SMILES |

C1CNC[C@]1(CO)F |

Canonical SMILES |

C1CNCC1(CO)F |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Routes to R 3 Fluoropyrrolidin 3 Yl Methanol

Enantioselective Synthesis Strategies

Achieving the specific (R) configuration at the fluorinated carbon requires sophisticated synthetic approaches that control the three-dimensional arrangement of the molecule.

Asymmetric catalysis offers a powerful method for constructing chiral molecules like fluorinated pyrrolidines. nih.gov This strategy involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For instance, transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a potent method for the stereocontrolled synthesis of chiral pyrrolidines. nih.gov Copper(I)-catalyzed reactions have been shown to produce enantioenriched fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.gov While direct application to (R)-(3-Fluoropyrrolidin-3-YL)methanol is a subject of ongoing research, these catalytic systems provide a foundational approach for the enantioselective construction of the fluorinated pyrrolidine (B122466) core.

The chiral pool strategy leverages naturally occurring chiral molecules as starting materials. This approach efficiently transfers the existing chirality of the starting material to the final product. For the synthesis of this compound, a common precursor is a suitably protected derivative of a chiral starting material like (R)-aspartic acid. nih.gov The synthesis involves a series of transformations that build the pyrrolidine ring and introduce the fluorine and hydroxymethyl groups while retaining the original stereochemistry. This method is advantageous as it often involves well-established reaction pathways and avoids the need for chiral separations or asymmetric catalysis in later stages.

Diastereoselective strategies are employed to control the formation of a new stereocenter by taking advantage of an existing one within the molecule. In this approach, a chiral auxiliary is temporarily incorporated into the synthetic intermediate. This auxiliary directs the fluorinating agent to one face of the molecule, resulting in a preferred diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched fluorinated pyrrolidine. For example, the diastereoselective synthesis of highly functionalized proline derivatives has been achieved with high diastereoselectivity through cascade reactions. nih.gov This principle of using an existing chiral center to guide the stereochemical outcome of a new one is fundamental to producing this compound with high optical purity.

Practical Synthesis and Scale-Up Considerations

Translating a synthetic route from the laboratory to an industrial scale requires careful planning to ensure efficiency, cost-effectiveness, and safety. nih.gov

Developing a practical synthesis involves designing a sequence of reactions that starts from simple, commercially available chemicals. nih.govresearchgate.net A reported multi-step synthesis of this compound begins with a readily available starting material, which undergoes a series of transformations including protection, cyclization, fluorination, and deprotection to yield the final product. The choice of each reaction is critical to ensure high yields and purities at each step of the sequence. Continuous flow processing is an emerging paradigm that can link individual reactions into automated multi-step sequences, potentially reducing production time and improving efficiency. syrris.jp

To maximize the efficiency of a synthesis, each reaction step must be carefully optimized. researchgate.netmdpi.comsemanticscholar.org This involves systematically adjusting parameters such as temperature, pressure, solvent, and catalyst to find the conditions that provide the highest yield and purity of the desired product. For instance, in the synthesis of methanol (B129727), which shares principles with complex organic synthesis, factors like temperature and the use of recycles can have significant negative effects on the system if not properly controlled, whereas the removal of byproducts like water can have a positive effect. mdpi.com The development of data-rich, multi-step syntheses using process analytical technologies can significantly enhance process control and optimization. nih.gov

The following table summarizes key considerations for the optimization of a multi-step synthesis:

| Parameter | Objective | Example Consideration |

| Temperature | Minimize side reactions, control reaction rate | Lower temperatures may be required for selective reactions, but can slow down the process. |

| Solvent | Solubilize reactants, influence reaction pathway | The polarity and boiling point of the solvent can affect reaction outcomes and ease of removal. |

| Catalyst | Increase reaction rate, control stereoselectivity | The choice of catalyst and its loading can be critical for achieving high enantiomeric excess in asymmetric reactions. |

| Reagent Stoichiometry | Ensure complete conversion, minimize waste | Using a slight excess of a less expensive reagent can drive the reaction to completion. |

| Purification | Isolate the product with high purity | Crystallization is often preferred on a large scale over chromatography for its efficiency and cost-effectiveness. |

Derivatization and Functionalization of the this compound Core

The presence of both a primary hydroxyl group and a secondary amine in the this compound core provides two key handles for further molecular elaboration. This allows for the introduction of diverse substituents to modulate the compound's physicochemical and pharmacological properties.

Selective Functionalization of the Hydroxyl Group

The primary hydroxyl group in this compound is a prime site for modification to introduce a variety of functional groups through esterification, etherification, or other coupling reactions. Selective functionalization of this hydroxyl group in the presence of the pyrrolidine nitrogen typically requires the nitrogen to be protected.

For instance, acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. The choice of acylating agent can introduce a wide array of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Ether formation, another common modification, can be accomplished via Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This allows for the introduction of various alkyl or aryl groups, thereby altering the lipophilicity and steric profile of the molecule.

Recent advancements in derivatization techniques have also explored the use of fluoroalkyl chloroformates for the efficient derivatization of hydroxyl groups, forming mixed carbonates. nih.gov This method offers rapid and complete conversion under anhydrous conditions. nih.gov

N-Alkylation and N-Acylation of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a versatile functional group that can be readily modified through N-alkylation and N-acylation reactions. These modifications are fundamental in tuning the basicity, polarity, and steric bulk around the nitrogen atom, which can significantly impact biological activity and pharmacokinetic properties.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved through various methods. Reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent, is a common and efficient strategy. Alternatively, direct alkylation with alkyl halides can be employed, often in the presence of a base to neutralize the hydrogen halide formed. The incorporation of fluorine into the alkylating agent has been shown to significantly reduce the pKa of the resulting amine, which can have a beneficial influence on oral absorption of drug candidates. acs.org

Table 2: Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Example Reagent |

| N-Alkylation | Alkyl Halide | Iodomethane |

| Aldehyde/Ketone (Reductive Amination) | Formaldehyde (B43269) | |

| N-Acylation | Acyl Chloride | Acetyl chloride |

| Carboxylic Anhydride | Acetic anhydride | |

| Activated Carboxylic Acid | HOBt/EDC with a carboxylic acid |

Spectroscopic and Structural Characterization of R 3 Fluoropyrrolidin 3 Yl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like (R)-(3-Fluoropyrrolidin-3-YL)methanol, a multi-pronged NMR approach is necessary for a complete structural assignment.

While specific, publicly available experimental spectra for this compound are not widespread in the literature, the expected spectral characteristics can be predicted based on the known effects of its functional groups and stereochemistry.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the pyrrolidine (B122466) ring and the hydroxymethyl group contain several distinct proton environments.

The protons on the pyrrolidine ring are expected to appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The diastereotopic nature of the methylene (B1212753) protons (at C2, C4, and the hydroxymethyl group) would lead to distinct signals for each proton, further complicating the spectrum. The presence of the nitrogen atom and its lone pair also influences the chemical shifts of adjacent protons. The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. Deuterium exchange experiments (using D₂O) can be used to confirm the identity of these exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and other experimental conditions.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H on -OH | 1.5 - 3.0 | br s | - |

| H on -NH | 1.8 - 3.5 | br s | - |

| -CH₂OH | 3.6 - 3.8 | m | - |

| C2-H₂ | 2.8 - 3.2 | m | - |

| C4-H₂ | 1.9 - 2.3 | m | - |

| C5-H₂ | 2.9 - 3.3 | m | - |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atom bonded to the fluorine (C3) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. The neighboring carbon atoms will also exhibit smaller, through-bond couplings to the fluorine atom (²JCF, ³JCF). The carbon of the hydroxymethyl group will appear in the typical range for an alcohol, while the carbons of the pyrrolidine ring will be influenced by the nitrogen and fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound (Note: These are estimated values and can vary based on solvent and other experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |

| C3 | 90 - 100 | d | ¹JCF ≈ 180-200 |

| -CH₂OH | 60 - 70 | d | ²JCF ≈ 20-25 |

| C2 | 50 - 60 | d | ²JCF ≈ 20-25 |

| C4 | 30 - 40 | d | ²JCF ≈ 20-25 |

| C5 | 45 - 55 | d | ³JCF ≈ 5-10 |

¹⁹F NMR is a highly sensitive technique used to study fluorine-containing compounds. wikipedia.org The fluorine atom in this compound will produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom. The multiplicity of the signal will be determined by the coupling of the fluorine atom to the neighboring protons. Due to the numerous adjacent protons, this signal is expected to be a complex multiplet. Proton-decoupling experiments would simplify this to a singlet, confirming the presence of a single fluorine environment.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of the protons within the pyrrolidine ring and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY can help to confirm the relative stereochemistry of the substituents on the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound (C₅H₁₀FNO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (approximately 119.0746 g/mol ). In addition to the molecular ion, mass spectrometry also provides information about the structure of the molecule through its fragmentation pattern. Common fragmentation pathways for this molecule would likely involve:

Loss of a hydroxyl radical (•OH) from the hydroxymethyl group.

Loss of a hydroxymethyl radical (•CH₂OH).

Cleavage of the C-C bonds within the pyrrolidine ring.

Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines. spectrabase.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Based on predicted values for the hydrochloride salt from PubChem.) researchgate.net

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 120.08192 |

| [M+Na]⁺ | 142.06386 |

| [M-H]⁻ | 118.06736 |

| [M+H-H₂O]⁺ | 102.07190 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. To perform this analysis, a suitable single crystal of this compound or a derivative would be required.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice. This would confirm the connectivity of the atoms and the conformation of the pyrrolidine ring in the solid state.

Crucially, for a chiral molecule like this compound, anomalous dispersion effects in the X-ray diffraction data can be used to determine its absolute configuration, confirming the (R) stereochemistry at the C3 position. This technique provides unequivocal proof of the enantiomeric form of the compound. The analysis would also reveal details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the packing of the molecules in the crystal.

Vibrational Spectroscopy (FTIR) for Characteristic Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecular structure. Each type of bond (e.g., O-H, C-H, C-F, C-N) vibrates at a characteristic frequency, resulting in specific absorption bands in the spectrum. The analysis of these bands allows for the structural elucidation of a compound like this compound.

Detailed Research Findings from Analogous Compounds:

Analysis of related fluorinated and hydroxylated pyrrolidine and piperidine (B6355638) structures provides a basis for predicting the FTIR spectrum of the target compound. The presence of a hydroxyl group gives rise to a characteristic broad absorption band due to O-H stretching, typically in the range of 3500-3200 cm⁻¹, indicative of hydrogen bonding. nih.gov The C-O stretching vibration is expected to appear in the 1260-1050 cm⁻¹ region. nih.gov

The N-H stretching vibration of the secondary amine in the pyrrolidine ring is anticipated to produce a moderate absorption band in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the methylene groups in the pyrrolidine ring and the hydroxymethyl group are expected to appear in the 3000-2850 cm⁻¹ range. researchgate.net

The carbon-fluorine (C-F) stretching vibration is known to produce a strong absorption band, typically in the region of 1400-1000 cm⁻¹. The exact position of this band can be influenced by the substitution pattern and the presence of other functional groups. Studies on fluorinated organic compounds show that C-F stretching bands can be observed around 1242 cm⁻¹ to 1320 cm⁻¹. mdpi.com

Based on these established principles, the following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad |

| Secondary Amine (-NH) | N-H Stretch | 3500 - 3300 | Moderate |

| Methylene (-CH₂) | C-H Stretch | 3000 - 2850 | Strong |

| Carbon-Fluorine (-C-F) | C-F Stretch | 1400 - 1000 | Strong |

| Alcohol (-C-O) | C-O Stretch | 1260 - 1050 | Strong |

| Amine (-C-N) | C-N Stretch | 1250 - 1020 | Moderate |

| Methylene (-CH₂) | C-H Bend (Scissoring) | 1485 - 1445 | Moderate |

Computational Chemistry and Mechanistic Studies on R 3 Fluoropyrrolidin 3 Yl Methanol Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and energetics of molecules, providing a foundational understanding of their behavior.

The three-dimensional structure of (R)-(3-Fluoropyrrolidin-3-YL)methanol is not static; the pyrrolidine (B122466) ring can adopt various puckered conformations. The presence of substituents, namely the fluorine atom and the hydroxymethyl group, significantly influences the conformational preferences of the pyrrolidine ring. nih.gov Computational studies, particularly using DFT, can map the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The fluorination at the C3 position, combined with the hydroxymethyl group, can alter the natural pucker of the pyrrolidine ring. nih.gov The relative energies of different envelope and twist conformations can be calculated to determine the most stable, or ground-state, conformation. This information is crucial as the biological activity of a molecule is often dictated by the conformation it adopts when interacting with a biological target.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on typical DFT calculations for substituted pyrrolidines.

| Conformer | Ring Pucker | Relative Energy (kcal/mol) |

| 1 | C4-endo | 0.00 |

| 2 | C4-exo | 1.25 |

| 3 | Twist (T) | 2.10 |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, DFT can be employed to study the transition states and intermediates of proposed synthetic routes. nih.govrsc.org This allows for a detailed understanding of the reaction energetics and kinetics.

For instance, in a potential synthetic pathway involving intramolecular C-H amination to form the pyrrolidine ring, DFT can model the catalyst's role and the energy profile of the key bond-forming steps. nih.gov By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanism and optimize reaction conditions to favor the desired product.

Table 2: Hypothetical Activation Energies for a Key Synthetic Step of a this compound Derivative This table presents illustrative data for a hypothetical reaction step based on DFT calculations.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| C-N Bond Formation | TS1 | 18.5 |

| Catalyst Regeneration | TS2 | 12.3 |

The electronic structure of a molecule governs its reactivity. DFT calculations provide valuable descriptors of electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Furthermore, the molecular electrostatic potential (MESP) can be calculated to identify the electron-rich and electron-poor regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com For this compound, the electronegative fluorine atom and the oxygen of the hydroxyl group will significantly influence the MESP.

Table 3: Calculated Electronic Properties of this compound This table presents illustrative data based on typical DFT calculations.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.9 eV |

| Dipole Moment | 2.5 D |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations can be used to predict how this compound and its derivatives might bind to the active site of a protein target. By generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces and conformational energies, the most likely binding mode can be identified.

These simulations provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. The fluorine atom, for example, can participate in favorable orthogonal multipolar interactions. The docking score provides an estimate of the binding affinity, which can be used to rank different derivatives and guide further optimization.

Table 4: Hypothetical Docking Results for a this compound Derivative This table presents illustrative data from a molecular docking simulation.

| Parameter | Value/Description |

| Protein Target | Example Kinase A |

| Docking Score | -8.2 kcal/mol |

| Key Interactions | Hydrogen bond with ASP154, Hydrophobic interaction with LEU88 |

The this compound motif can serve as a valuable starting point for the discovery of new bioactive molecules through virtual screening. Large chemical libraries can be computationally screened against a specific biological target to identify compounds that contain this scaffold and are predicted to have favorable binding properties.

This approach allows for the rapid and cost-effective identification of promising hit compounds for further experimental testing. By analyzing the structure-activity relationships (SAR) of the initial hits, medicinal chemists can design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions. For derivatives of this compound, MD simulations provide critical insights into their dynamic nature, which is essential for understanding their biological activity and for the rational design of new chemical entities.

Conformational Flexibility and Solvent Interactions

The conformational landscape of the this compound core is significantly influenced by the stereochemistry of the fluorine atom and its interactions with the surrounding solvent. The pyrrolidine ring is not planar and exists in various puckered conformations. The introduction of a fluorine atom, a highly electronegative element, can alter the ring's preferred pucker and the cis-trans amide bond ratio when incorporated into larger molecules. nih.gov

Studies on related fluorinated proline derivatives have shown that fluorination can invert the natural pucker preference of the pyrrolidine ring. nih.gov For this compound, the fluorine atom at the C3 position and the hydroxymethyl group will have specific conformational preferences that are influenced by the solvent environment. In aqueous solutions, the formation of hydrogen bonds between the hydroxyl group, the fluorine atom, and water molecules will play a crucial role in stabilizing certain conformations. Ab initio molecular dynamics (AIMD) simulations on ions in various solvents, including water and methanol (B129727), have demonstrated the importance of such interactions in defining the local structure and dynamics. rsc.org

MD simulations can be employed to explore the conformational space of this compound in different solvents. By analyzing the simulation trajectories, researchers can determine the most stable conformations and the energy barriers between them. For instance, computational studies on procyanidin (B600670) B4 have shown that the ratios of different rotamers can vary with the solvent, which in turn affects the products of a reaction. nih.gov Similarly, the conformational flexibility of the fluoropyrrolidinyl methanol moiety will be solvent-dependent, influencing its interaction with biological targets. The use of explicit solvent models in MD simulations is crucial for accurately capturing these environmental effects on molecular aggregation and conformational changes. acs.org

Ligand-Protein Complex Dynamics

When a derivative of this compound binds to a protein, the resulting complex is not static. MD simulations are instrumental in elucidating the dynamic behavior of these ligand-protein complexes, revealing how the ligand and protein adapt to each other over time. These simulations can demonstrate the stability of a ligand within the binding site of a target protein. nih.govtandfonline.com

A typical MD simulation of a ligand-protein complex can last for nanoseconds to microseconds, providing a detailed view of the molecular interactions. Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex. For example, a study on pyrrolidine-2,3-dione (B1313883) derivatives as Cdk5/p25 inhibitors showed an average RMSD of approximately 2.15 Å over a 30 ns simulation, indicating a stable complex. nih.gov Similar simulations on pyrrolidine derivatives as Mcl-1 inhibitors over a 100 ns trajectory also demonstrated the stability of the compounds in the protein's binding site. nih.govtandfonline.com

MD simulations also provide insights into the specific interactions that stabilize the ligand in the binding pocket, such as hydrogen bonds and hydrophobic interactions. physchemres.org The pyrrolidine ring itself is recognized as important for substrate recognition in certain kinases, and its structure is optimal for stabilizing beta-turns at phosphorylation sites. nih.gov The fluorine atom in this compound can form specific interactions, such as halogen bonds or strong dipole interactions, which can contribute to binding affinity and selectivity. Analysis of protein-ligand contacts throughout a simulation can highlight which amino acid residues are crucial for binding and stabilization. physchemres.org These dynamic insights are critical for understanding the mechanism of action and for designing derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly valuable. These methods can provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen bonding fields of the molecules influence their inhibitory potency. nih.gov

A key step in 3D-QSAR is the alignment of the molecules in the dataset, which is often guided by molecular docking studies that place the ligands into the binding site of the target protein. nih.gov Once aligned, the 3D-QSAR models are generated and validated statistically. The predictive power of a QSAR model is often assessed by its cross-validated coefficient (q²) and its predictive r² (pred_r²) for an external test set. nih.govresearchgate.net

A study on a series of fluoropyrrolidine amides as dipeptidyl peptidase IV (DP-IV) inhibitors provides a relevant example. nih.gov In this study, CoMFA and CoMSIA models were developed based on the docking of the inhibitors into the DP-IV active site. The resulting models showed good statistical significance, as detailed in the table below.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | pred_r² (External Test Set) |

|---|---|---|---|

| CoMFA | 0.555 | 0.982 | Data Not Provided in Source |

| CoMSIA | 0.613 | 0.953 | Data Not Provided in Source |

The contour maps generated from such QSAR models are particularly informative for drug design. They visually represent regions where modifications to the molecular structure would be favorable or unfavorable for activity. For instance, the contour maps might indicate that a bulky substituent is favored in one region (steric favorability) or that a positive charge is disfavored in another (electrostatic disfavorability). researchgate.net These insights provide a clear guide for designing new, more potent inhibitors based on the this compound scaffold. nih.gov Similar QSAR studies on other pyrrolidine derivatives have also demonstrated the utility of these models in designing novel inhibitors for various targets. nih.govscispace.com

Applications of R 3 Fluoropyrrolidin 3 Yl Methanol in Preclinical Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of Fluoropyrrolidine-Containing Compounds

The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of biologically active compounds and approved drugs. nih.govnih.gov The introduction of a fluorine atom onto this scaffold, as seen in (R)-(3-Fluoropyrrolidin-3-YL)methanol, provides a powerful tool for medicinal chemists to modulate a compound's properties and optimize its biological activity through detailed structure-activity relationship (SAR) studies.

The Role of Fluorine Substitution in Modulating Biological Activity

The selective incorporation of fluorine into organic molecules can significantly alter their molecular properties and biological function. researchgate.net Fluorine substitution can influence a molecule's conformation, polarity, metabolic stability, and binding interactions with its biological target. researchgate.netresearchgate.net For instance, the strong inductive effect of fluorine can drastically reduce the basicity of the pyrrolidine nitrogen, which can impact target engagement. mdpi.com In the context of GABA uptake inhibitors, derivatives with a 4-fluoro substituent on the pyrrolidine ring showed slightly improved inhibitory potency compared to their 4-hydroxy counterparts, though they were weaker than unsubstituted versions, a phenomenon attributed to the sharp reduction in basicity from fluorine's electron-withdrawing nature. mdpi.com Furthermore, the introduction of fluorine can lead to improved metabolic stability, as seen in the development of pyrrolopyridine derivatives where a fluorine substituent was found to provide the best increase in activity while maintaining metabolic integrity. frontiersin.org

Impact of Pyrrolidine Ring Substitutions on Target Interaction

Substituents on the pyrrolidine ring play a critical role in defining a molecule's biological activity by influencing its conformation and interaction with target proteins. nih.gov The position and nature of these substituents can be fine-tuned to optimize potency and selectivity. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C-3 position provided better in vitro potency. nih.gov The position of substituents is key; for instance, moving a methyl group from the C-3 to the C-4 position of a pyrrolidine ring resulted in a loss of potency against the RORγt receptor. nih.gov The nitrogen atom of the pyrrolidine ring is also a common site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov In the investigation of thiophene (B33073) derivatives, the SNAr reaction mechanism involves the addition of pyrrolidine at the C2 position, a process influenced by various substituents on the thiophene ring. nih.govgoogle.com

Design and Development of Bioactive Derivatives (Excluding Clinical Data)

The this compound scaffold has been successfully incorporated into the design of potent and selective inhibitors for various therapeutic targets in preclinical research.

Nav1.7 and Nav1.8 Sodium Channel Blockers in Pain Research

The voltage-gated sodium channels Nav1.7 and Nav1.8 are considered highly validated targets for the development of new pain therapeutics. Efforts to identify potent and selective Nav1.7 blockers led to the discovery of a series of 2-substituted quinolines, which incorporated the (R)-(3-fluoropyrrolidin-1-yl)methanone moiety. This research culminated in the identification of ABBV-318, a potent dual inhibitor of Nav1.7 and Nav1.8.

SAR studies focused on enhancing potency for Nav1.7 while improving selectivity over other channels like hERG and overcoming issues such as phospholipidosis seen in earlier leads. The design of ABBV-318, which features the (R)-(3-fluoropyrrolidin-1-yl) group, demonstrated robust efficacy in preclinical rodent models of both inflammatory and neuropathic pain. nih.gov

Table 1: Preclinical Bioactivity of ABBV-318

| Target | IC50 (nM) |

|---|---|

| hNav1.7 | 1.1 |

| hNav1.8 | 3.8 |

| hERG | 25 |

| Nav1.5 | >33 |

Data sourced from BioWorld.

Phosphodiesterase (PDE) Inhibitors (e.g., PDE5, PDE9)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. researchgate.net Inhibitors of these enzymes, particularly PDE5, are used in various therapeutic areas. researchgate.net While the pyrrolidine scaffold is a feature in some PDE inhibitors, specific preclinical studies detailing the design and development of PDE inhibitors directly derived from this compound are not prominent in the reviewed literature.

However, broader SAR studies on pyrrolidine-containing compounds provide insights into how this scaffold can be utilized for PDE inhibition. For example, the discovery of potent pyrroloquinolone-based PDE5 inhibitors demonstrated the importance of the core scaffold in achieving subnanomolar inhibitory constants. researchgate.net The development of PDE inhibitors often involves empirical optimization of chemical series to improve selectivity against different PDE isoforms. researchgate.net Nitrogen-containing heterocyclic compounds are a major class of PDE inhibitors, and the pyrrolidine ring falls within this category. The development of isoform-specific inhibitors is a key goal in the field to enhance therapeutic value and minimize side effects.

Vanin-1 Inhibitors for Inflammatory Research

A review of current scientific literature does not indicate that the this compound scaffold has been specifically incorporated into the development of Vanin-1 inhibitors. While Vanin-1 is a target of interest for inflammatory conditions like colitis, research on its inhibitors has focused on other chemical structures, such as pyrimidine (B1678525) amides. nih.gov

Prolyl Oligopeptidase (PREP) Modulators

Similarly, there is no readily available research demonstrating the use of this compound or its direct derivatives as modulators of Prolyl Oligopeptidase (PREP). nih.govnih.gov PREP is a serine protease implicated in neurodegenerative diseases, and while numerous inhibitors have been developed, they typically belong to different chemical classes. nih.govnih.govresearchgate.net

Integrin Antagonists (e.g., αvβ6 integrin)

The 3-fluoropyrrolidine (B48656) moiety, a core component of the subject compound, is a key structural feature in a class of potent and selective αvβ6 integrin antagonists. nih.gov The αvβ6 integrin is a critical target in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), due to its role in activating the pro-fibrotic mediator, transforming growth factor-β (TGFβ). mdpi.comucl.ac.uk

Researchers have developed series of nonpeptidic, RGD (Arginine-Glycine-Aspartic acid)-mimetic inhibitors where a pyrrolidine ring serves as a constrained replacement for glycine. invivochem.com The introduction of a fluorine atom at the 3-position of the pyrrolidine ring has been a successful strategy to enhance the pharmacological properties of these molecules.

One prominent example is GSK3008348, an inhaled αvβ6 integrin inhibitor developed for IPF, which incorporates this structural motif. ucl.ac.ukinvivochem.com Another orally bioavailable series of 3-aryl((S)-3-fluoropyrrolidin-1-yl)butanoic acids has also been developed, demonstrating high potency and desirable pharmacokinetic profiles. nih.gov For instance, one compound in this series showed high αvβ6 integrin potency with a pIC50 of 8.0. nih.gov

Preclinical Investigations of Mechanism of Action (In Vitro and In Vivo Rodent Models)

Derivatives incorporating the this compound scaffold have been subject to extensive preclinical investigation to characterize their mechanisms of action, binding affinities, and efficacy in disease models.

Biochemical Characterization of Enzyme Inhibition and Activation

The biochemical properties of compounds containing the 3-fluoropyrrolidine core have been thoroughly characterized to define their potency and selectivity. For αvβ6 integrin inhibitors, radioligand binding assays are used to determine affinity. The compound GSK3008348 demonstrates exceptionally high affinity for the αvβ6 integrin, with a pKi value of 11.0 and a prolonged receptor dissociation half-life of approximately 7 to 9 hours. invivochem.comnih.gov This high-affinity binding translates to potent functional inhibition of the downstream signaling pathway, specifically by reducing TGFβ activation. ucl.ac.uknih.gov

In a different therapeutic area, the exact (R)-isomer of a fluoropyrrolidine derivative, (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318), was identified as a potent dual blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are key targets for pain management. nih.gov

Table 1: Biochemical Profile of Investigational Drugs Containing a 3-Fluoropyrrolidine Moiety

| Compound | Target(s) | Assay Type | Key Parameter | Value | Source(s) |

|---|---|---|---|---|---|

| GSK3008348 | αvβ6 Integrin | Radioligand Binding | pKi | 11.0 | invivochem.com |

| GSK3008348 | αvβ6 Integrin | Receptor Dissociation | t½ (half-life) | ~7-9 hours | invivochem.comnih.gov |

| ABBV-318 | Nav1.7 / Nav1.8 | Electrophysiology | Channel Blocking | Potent Blocker | nih.gov |

| Oral αvβ6 Inhibitor¹ | αvβ6 Integrin | Cell Adhesion | pIC50 | 8.0 | nih.gov |

¹(S)-4-((S)-3-Fluoro-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)-3-(3-(2-methoxyethoxy)phenyl)butanoic acid

Receptor Binding and Functional Assays in Cellular Systems

Cell-based assays are crucial for confirming the activity of these compounds in a more biologically relevant context. For the αvβ6 integrin antagonists, cell adhesion assays are employed to measure their functional potency. GSK3008348 exhibited a pIC50 of 8.4 in such assays. invivochem.com Furthermore, studies in human lung epithelial cells revealed that GSK3008348 not only blocks the integrin but also induces its rapid internalization and subsequent lysosomal degradation, suggesting a mechanism that could lead to a prolonged pharmacodynamic effect. ucl.ac.uknih.gov

For the pain therapeutic candidate ABBV-318, its discovery was supported by its potent blocking activity on Nav1.7 and Nav1.8 channels in cellular electrophysiology assays. nih.gov The design of this molecule also focused on improving selectivity against other channels, such as the hERG channel, to mitigate potential cardiac side effects. nih.govresearchgate.net

Efficacy Studies in Relevant Animal Models (e.g., pain, fibrosis, inflammatory bowel disease)

Pain: The compound ABBV-318, which features the (R)-(3-fluoropyrrolidin-1-yl)methanone structure, demonstrated robust efficacy in rodent models of both inflammatory and neuropathic pain, validating the therapeutic potential of blocking Nav1.7 and Nav1.8 channels with this chemical series. nih.govresearchgate.net

Fibrosis: The αvβ6 integrin inhibitor GSK3008348 was evaluated in the murine bleomycin-induced lung fibrosis model. ucl.ac.uk In these studies, the compound successfully engaged the αvβ6 target in the lung, leading to prolonged inhibition of TGFβ signaling and a significant reduction in lung collagen deposition. ucl.ac.uk An orally available analog also demonstrated highly desirable pharmacokinetic profiles in multiple preclinical species, including rats, dogs, and minipigs, supporting its potential for development as a treatment for idiopathic pulmonary fibrosis. nih.gov

Table 2: Preclinical Pharmacokinetic Parameters of an Oral αvβ6 Integrin Inhibitor¹

| Species | Clearance (% Liver Blood Flow) | Volume of Distribution (L/kg) | Oral Bioavailability | Source(s) |

|---|---|---|---|---|

| Rat | 26% | 3.6 | High | nih.gov |

| Dog | 7% | 1.4 | High | nih.gov |

| Minipig | 18% | 0.9 | Complete | nih.gov |

¹(S)-4-((S)-3-Fluoro-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)-3-(3-(2-methoxyethoxy)phenyl)butanoic acid

Inflammatory Bowel Disease: While Vanin-1 inhibitors have been explored in mouse models of colitis, the specific use of this compound derivatives has not been reported in preclinical models of inflammatory bowel disease. nih.govnih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) |

| (S)-4-((S)-3-Fluoro-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)-3-(3-(2-methoxyethoxy)phenyl)butanoic acid |

| GSK3008348 |

| Arginine |

| Glycine |

| Aspartic acid |

Preclinical Pharmacokinetic Research Aspects (Excluding Human Data)

Metabolic Stability Profiling (e.g., in microsomes)

Metabolic stability is a critical parameter assessed early in the drug discovery process to predict a compound's persistence in the body. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a standard method for this evaluation. nih.gov The introduction of a fluorine atom, such as in the 3-position of the pyrrolidine ring in this compound, is a common strategy employed by medicinal chemists to enhance metabolic stability. nih.govresearchgate.net The strong carbon-fluorine bond can block potential sites of metabolism, thereby increasing the half-life of a compound. researchgate.net However, without experimental data, it is impossible to quantify the metabolic stability of this compound or to identify its potential metabolites.

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the early stages of drug discovery, offering the potential to accelerate the design and optimization of new chemical entities. nih.gov For derivatives of (R)-(3-Fluoropyrrolidin-3-YL)methanol, AI and ML can be leveraged in several key areas:

Predictive Modeling of Physicochemical and ADMET Properties: AI/ML algorithms can be trained on large datasets of existing compounds to predict the properties of novel, virtual derivatives of this compound. This includes predicting aqueous solubility, lipophilicity (LogP), metabolic stability, and potential toxicity. By screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the most promising drug-like properties. uomustansiriyah.edu.iq

De Novo Design of Novel Derivatives: Generative AI models can design novel molecular structures based on a set of desired properties. youtube.com By providing the this compound scaffold as a starting point and defining specific target properties (e.g., high binding affinity for a particular enzyme and low predicted toxicity), these models can generate innovative derivatives that may not be conceived through traditional medicinal chemistry approaches.

Virtual Screening and Target Identification: AI-powered platforms can screen vast virtual libraries of this compound derivatives against various biological targets to identify potential protein-ligand interactions. nih.gov This can help in identifying novel therapeutic applications for this class of compounds.

The successful application of AI/ML in the design of this compound derivatives will rely on the availability of high-quality data for model training. The table below outlines the types of data that would be crucial for building robust predictive models.

| Data Type | Description | Potential Source |

| Chemical Structure | 2D and 3D representations of this compound and its derivatives. | Chemical databases, in silico generated libraries. |

| Physicochemical Properties | Experimentally determined or calculated values for solubility, LogP, pKa, etc. | In-house experiments, public databases (e.g., PubChem). |

| ADMET Data | In vitro and in vivo data on absorption, distribution, metabolism, excretion, and toxicity. | Preclinical studies, literature data on analogous compounds. |

| Biological Activity | Data on the binding affinity and functional activity against specific biological targets. | High-throughput screening campaigns, published research. |

By harnessing the power of AI and ML, the exploration of the chemical space around the this compound scaffold can be performed with greater efficiency and a higher probability of success.

Exploration of Novel Therapeutic Areas for this compound Derivatives

The pyrrolidine (B122466) scaffold is present in a wide range of biologically active molecules, suggesting that derivatives of this compound could have applications in various therapeutic areas. frontiersin.org The presence of the fluorine atom can further enhance the therapeutic potential by improving metabolic stability and target engagement. nih.gov Future research should focus on exploring the activity of these derivatives in the following areas:

Enzyme Inhibition: Many enzymes have active sites that can accommodate the pyrrolidine ring. frontiersin.org Derivatives of this compound could be designed as inhibitors of key enzymes involved in diseases such as cancer, inflammation, and metabolic disorders. For instance, the fluorinated pyrrolidine moiety could be a valuable pharmacophore for targeting kinases or proteases.

Central Nervous System (CNS) Disorders: The ability of fluorine to modulate lipophilicity can be exploited to design derivatives that can cross the blood-brain barrier. nih.gov This opens up the possibility of developing novel treatments for neurodegenerative diseases, psychiatric disorders, and pain.

Antiviral and Antimicrobial Agents: Fluorinated nucleoside analogs are a well-established class of antiviral drugs. nih.gov While this compound is not a nucleoside, its derivatives could be explored for their potential to inhibit viral replication or bacterial growth through various mechanisms.

The table below lists potential protein targets that could be explored for the development of this compound-based therapeutics.

| Therapeutic Area | Potential Protein Target | Rationale |

| Oncology | Kinases (e.g., BRAF, EGFR), Matrix Metalloproteinases (MMPs) | Pyrrolidine-containing compounds have shown activity against various cancer targets. Fluorine can enhance binding affinity. nih.govmdpi.com |

| Neurology | Muscarinic Acetylcholine Receptors (mAChRs), Monoamine Oxidase (MAO) | The pyrrolidine scaffold is found in compounds targeting CNS receptors and enzymes. nih.gov |

| Infectious Diseases | Viral Proteases (e.g., HCV NS3/4A), Bacterial Enzymes | Fluorinated heterocycles have demonstrated potent antiviral and antibacterial properties. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cannabinoid Receptors (CB2) | Pyrrolidine derivatives have been investigated as anti-inflammatory agents. frontiersin.orgnih.gov |

Systematic screening of a library of this compound derivatives against a panel of these and other relevant targets could uncover novel therapeutic opportunities.

Development of Advanced Delivery Systems for Enhanced Bioavailability in Research Models

The translation of a promising compound from in vitro activity to in vivo efficacy is often hampered by poor bioavailability. Advanced drug delivery systems can play a crucial role in overcoming these challenges for derivatives of this compound in research models. frost.com These systems can improve solubility, protect the compound from premature metabolism, and facilitate its transport across biological membranes.

Nanoparticle-Based Formulations: Encapsulating this compound derivatives within nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can enhance their solubility and stability. frost.comspringer.com These nanoparticles can be further functionalized with targeting ligands to direct the compound to specific tissues or cells.

Prodrug Strategies: The hydroxyl group of this compound can be chemically modified to create a prodrug. This prodrug would be inactive until it reaches the target site, where it would be converted to the active compound by specific enzymes. This approach can improve oral bioavailability and reduce off-target effects.

Advanced Formulations for Topical and Localized Delivery: For certain applications, such as dermatological or intra-articular conditions, formulating derivatives into hydrogels, microneedles, or other advanced delivery systems can provide sustained local release and minimize systemic exposure. mdpi.com

The table below compares different advanced delivery systems that could be explored for this compound derivatives in research settings.

| Delivery System | Potential Advantages | Considerations for Research Models |

| Lipid Nanoparticles (LNPs) | High encapsulation efficiency for lipophilic compounds, well-established for nucleic acid delivery. springer.com | Formulation stability, scalability for preclinical studies. |

| Polymeric Nanoparticles | Tunable release kinetics, can be made from biodegradable polymers. wikipedia.org | Potential for immunogenicity, characterization of particle size and drug load. |

| Microneedles | Painless transdermal delivery, bypasses first-pass metabolism. mdpi.com | Skin irritation studies, ensuring consistent delivery depth. |

| Hydrogels | Sustained local delivery, biocompatible. | Biocompatibility testing, controlling the release profile. |

The selection of an appropriate delivery system will depend on the specific physicochemical properties of the derivative and the intended therapeutic application.

Synergistic Applications with Other Established Pharmacological Agents

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. nih.gov Exploring the synergistic potential of this compound derivatives with established pharmacological agents could lead to more effective treatment strategies. elifesciences.org

Overcoming Drug Resistance: In oncology, resistance to chemotherapy is a major challenge. A derivative of this compound that inhibits a pathway involved in drug resistance could be combined with a standard chemotherapeutic agent to enhance its efficacy and overcome resistance mechanisms. nih.gov

Multi-Targeting in Complex Diseases: For diseases with complex pathologies, such as neurodegenerative disorders or metabolic syndrome, a combination of a this compound derivative with another drug could target multiple disease pathways simultaneously, leading to a more comprehensive therapeutic effect.

Dose Reduction and Reduced Toxicity: A synergistic interaction between two drugs can allow for the use of lower doses of each agent, potentially reducing the incidence and severity of adverse effects. nih.gov

The table below outlines hypothetical synergistic applications for this compound derivatives.

| Therapeutic Area | Hypothetical Combination | Rationale for Synergy |

| Oncology | This compound derivative (e.g., a kinase inhibitor) + DNA-damaging agent (e.g., Carboplatin) | The derivative could inhibit DNA repair mechanisms, sensitizing cancer cells to the effects of the DNA-damaging agent. nih.gov |

| Infectious Diseases | This compound derivative (e.g., a viral entry inhibitor) + a viral replication inhibitor (e.g., a nucleoside analog) | Targeting different stages of the viral life cycle can lead to a more potent antiviral effect and reduce the likelihood of resistance. |

| Neurology | This compound derivative (e.g., a neuroprotective agent) + an anti-inflammatory drug | Addressing both neurodegeneration and neuroinflammation could provide a more effective treatment for neurodegenerative diseases. |

Careful in vitro and in vivo studies are required to identify and validate synergistic drug combinations. Isobologram analysis is a standard method used to determine whether the effect of a drug combination is synergistic, additive, or antagonistic. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.